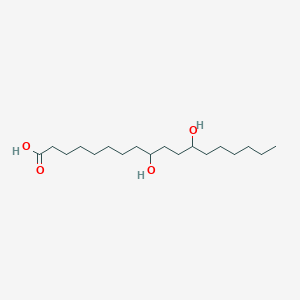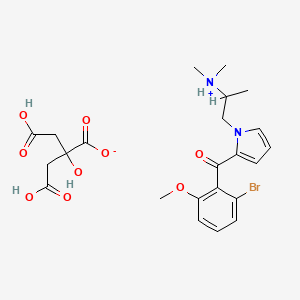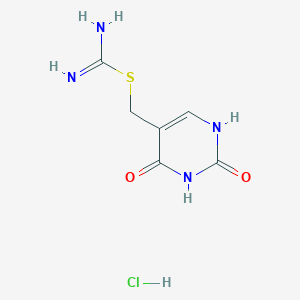
Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dimethylphenyl) phenyl phosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a phenyl phosphate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Phosphorylation Reaction: The compound can be synthesized through the phosphorylation of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine
Direct Phosphorylation: Another method involves the direct phosphorylation of 2,5-dimethylphenol with phosphorus oxychloride in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: Bis(2,5-dimethylphenyl) phenyl phosphate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives, and other substituted phenyl compounds.
Applications De Recherche Scientifique
Bis(2,5-dimethylphenyl) phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which bis(2,5-dimethylphenyl) phenyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bis(2,5-dimethylphenyl) phenyl phosphate is compared with other similar compounds to highlight its uniqueness:
Bis(2,5-dimethylphenyl) methanone: Similar in structure but lacks the phosphate group.
Bis(2,5-dimethylphenyl) disulfide: Contains disulfide groups instead of phosphate.
Bis(2,5-dimethylphenyl) ketone: Another structurally similar compound with a ketone group.
These compounds differ in their functional groups and chemical properties, making bis(2,5-dimethylphenyl) phenyl phosphate unique in its applications and reactivity.
Propriétés
Numéro CAS |
72121-83-6 |
|---|---|
Formule moléculaire |
C22H23O4P |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
bis(2,5-dimethylphenyl) phenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-16-10-12-18(3)21(14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-15-17(2)11-13-19(22)4/h5-15H,1-4H3 |
Clé InChI |
QUYDUXXFWJMDCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



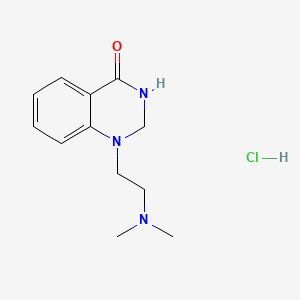
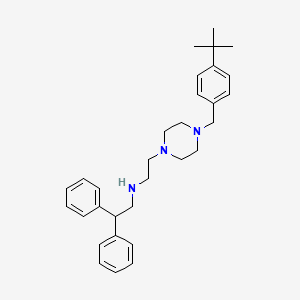
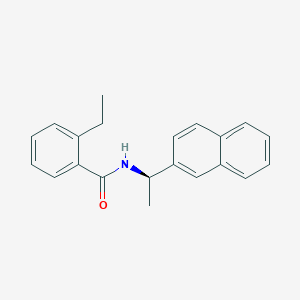
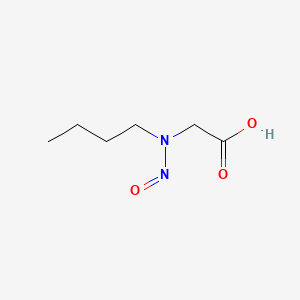
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
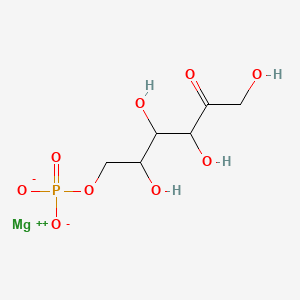

![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
